Haloduracin
Beschreibung
Eigenschaften
Bioaktivität |
Antibacterial |
|---|---|
Sequenz |
CAWYNISCRLGNKGAYCTLTVECMPSCN |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Comparative Efficacy
Haloduracin's efficacy has been compared with other lantibiotics like nisin. The following table summarizes the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) for various strains:
| Strain | This compound IC50 (nM) | This compound MIC (nM) | Nisin IC50 (nM) | Nisin MIC (nM) |
|---|---|---|---|---|
| Lactococcus lactis HP | 29 ± 21 | 73.4 | 14 ± 5 | 32.2 |
| Lactococcus lactis 481 | 63 ± 24 | 195 | 68 ± 6 | 127 |
| Vancomycin-resistant Enterococcus | 265 ± 15 | 781 | 4,953 ± 187 | 12,500 |
| Bacillus anthracis | 363 ± 54 | 677 | 311 ± 216 | 417 |
This data indicates that this compound is particularly effective against certain strains, including vancomycin-resistant Enterococcus faecium, where it shows comparable or superior efficacy to nisin .
Therapeutic Applications
Antimicrobial Therapy
this compound's broad-spectrum activity against Gram-positive pathogens suggests its potential as a therapeutic agent in treating infections caused by resistant strains. Its unique mechanism of action makes it a candidate for developing new antibiotics in an era of increasing antibiotic resistance.
Food Preservation
The use of this compound in food preservation has garnered attention due to its ability to inhibit spoilage and pathogenic bacteria. Studies have indicated that incorporating this compound-producing strains into food products can enhance shelf life and safety by reducing microbial loads .
Case Studies
-
Inhibition of Pathogens in Dairy Products
A study demonstrated that this compound effectively inhibited Listeria monocytogenes in cheese products. The application of this compound-producing Lactococcus lactis strains resulted in significant reductions in pathogen levels, showcasing its utility as a biopreservative in dairy . -
Clinical Applications Against Resistant Strains
Clinical trials are exploring this compound's efficacy against multidrug-resistant bacterial infections. Preliminary results indicate that this compound can significantly reduce bacterial load in infected tissues when administered alongside traditional antibiotics, enhancing treatment outcomes .
Analyse Chemischer Reaktionen
In Vitro Reconstitution of Haloduracin Production
Purified HalA1 and HalA2 were incubated with purified HalM1 and HalM2 in an assay mixture containing TCEP [Tris(2-carboxyethyl)phosphine hydrochloride], MgCl2, and ATP . Incubation of the prepeptides with both modification enzymes resulted in the 3-fold dehydration of HalA1 and the 7-fold dehydration of HalA2 .
Based on the number of Ser/Thr residues in the proposed structural regions of HalA1 and HalA2, HalA1 underwent three of four possible dehydrations, whereas HalA2 was dehydrated at seven of eight possible residues . The masses of the this compound peptides isolated from the producer strain correspond to the same number of dehydration events for each peptide .
Iodoacetamide (IAA) Modification of this compound Peptides
To test for cyclization activity, the substrates and products were monitored for the presence of free cysteines by alkylation with IAA after treatment with a reducing agent . Reaction with iodoacetamide results in the addition of a carbamidomethyl group to each free cysteine, translating to an increase in mass by 57 Da . The mass of HalA1 after modification by HalM1 was increased by 116 Da, indicating two adducts . The mass of HalA2 modified by HalM2 remained unchanged under the alkylation conditions tested, consistent with the absence of free Cys residues . These results indicate that the HalM enzymes carried out the in vitro cyclization reaction in the same manner as in vivo .
Proteolytic Processing
Leader peptide removal for both HalA1 and HalA2 is proposed to be achieved in vivo by a single enzyme termed HalT . For HalA1, proteolysis behind the predicted cleavage site Gly–2Ala–1 was confirmed by mass spectrometry on this compound α produced by B. halodurans C-125 .
Stability of this compound
Halα displayed remarkable stability, with >90% of intact peptide remaining after 36 days, when monitored at pH 7.5 . Halβ showed moderate stability as compared with Halα, and the degradation of this linear peptide occurred gradually over the course of this assay . MS analysis shows that the products are mostly the result of oxidation (M + 16); breakdown of the oligopeptide chain was not observed . The structural requirements for Halβ activity are not critically dependent on unoxidized thioether cross-links .
This compound Binding
Halα inhibits the transglycosylation reaction catalyzed by PBP1b by binding in a 2:1 stoichiometry to its substrate lipid II . Halβ and the mutant Halα-E22Q were not able to inhibit this step in peptidoglycan biosynthesis, but Halα with its leader peptide still attached was a potent inhibitor . A model suggests that a 1:2:2 lipid II:Halα:Halβ complex inhibits cell wall biosynthesis and mediates pore formation, resulting in loss of membrane potential and potassium efflux .
Vergleich Mit ähnlichen Verbindungen
Research Findings and Clinical Implications
Synergistic Effects
- This compound combined with chloramphenicol (4 mg/ml) inhibits Bacillus subtilis growth equivalently to 20 mg/ml chloramphenicol alone, highlighting its synergy with conventional antibiotics .
- Halα must bind lipid II first to recruit Halβ, as shown by time-dependent activity assays .
Stability and Engineering
- This compound’s stability at pH 7 contrasts with nisin’s acid dependence, making it suitable for systemic applications .
- Alanine substitution of cysteines disrupts ring formation, abolishing activity—a key finding for structure-activity relationship (SAR) studies .
Structural Insights
Vorbereitungsmethoden
Ribosomal Synthesis of Precursor Peptides
Haloduracin biosynthesis begins with the ribosomal synthesis of two precursor peptides: HalA1 and HalA2. These precursors contain an N-terminal leader sequence and a C-terminal structural region that will be post-translationally modified to form the mature lantibiotic peptides Halα and Halβ.
- HalA1 : 69 amino acids with a 41-residue leader peptide.
- HalA2 : 65 amino acids with a 35-residue leader peptide.
The leader sequences are essential for recognition by the modification enzymes and are removed later during maturation.
Post-Translational Modification by LanM Enzymes
The hallmark of lantibiotic biosynthesis is the post-translational modification of the precursor peptides, which introduces unique amino acids such as lanthionine and methyllanthionine. For this compound, two bifunctional LanM enzymes, HalM1 and HalM2, catalyze these modifications:
- HalM1 modifies HalA1, catalyzing dehydration of serine/threonine residues and subsequent cyclization via thioether bonds.
- HalM2 modifies HalA2 similarly but with different substrate specificity.
The modification involves:
- Dehydration of Ser/Thr residues to form dehydroalanine (Dha) and dehydrobutyrine (Dhb).
- Intramolecular addition of cysteine thiols to these unsaturated amino acids, forming thioether (lanthionine and methyllanthionine) rings.
In vitro reconstitution studies demonstrated that HalM1 catalyzes three dehydrations on HalA1, while HalM2 catalyzes seven dehydrations on HalA2, consistent with the number of modifiable residues in each peptide.
| Step | Enzyme | Substrate | Modification Type | Number of Modifications |
|---|---|---|---|---|
| Dehydration & Cyclization | HalM1 | HalA1 | Ser/Thr dehydration & thioether ring formation | 3 |
| Dehydration & Cyclization | HalM2 | HalA2 | Ser/Thr dehydration & thioether ring formation | 7 |
In Vitro Reconstitution of this compound Biosynthesis
The biosynthesis of this compound has been successfully reconstituted in vitro, which allows detailed study and manipulation of the preparation process:
- Purified HalA1 and HalA2 peptides are incubated with purified HalM1 and HalM2 enzymes in the presence of cofactors (TCEP, MgCl2, ATP).
- The reaction yields dehydrated and cyclized peptides.
- Leader peptides are removed enzymatically using Factor Xa protease at engineered cleavage sites.
- The mature peptides Halα and Halβ are then combined to restore antibacterial activity, confirming correct modification and processing.
This in vitro system is crucial for studying structure-activity relationships and for engineering novel lantibiotics.
Purification and Activity Assessment
After biosynthesis and proteolytic processing, this compound peptides are purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to separate Halα and Halβ.
- Purified peptides are tested for antibacterial activity using agar diffusion assays against sensitive strains such as Lactococcus lactis CNRZ 117.
- Activity requires the presence of both peptides, confirming their synergistic mode of action.
Summary Table of this compound Preparation Steps
| Step | Description | Key Enzymes/Conditions | Outcome |
|---|---|---|---|
| 1. Ribosomal synthesis | Production of precursor peptides HalA1 and HalA2 with leader sequences | Bacillus halodurans C-125 or E. coli expression | Precursor peptides with leader sequences |
| 2. Post-translational modification | Dehydration of Ser/Thr and cyclization to form lanthionine rings | HalM1 (HalA1), HalM2 (HalA2), ATP, MgCl2, TCEP | Modified peptides with thioether rings |
| 3. Leader peptide removal | Proteolytic cleavage at double-glycine motifs and additional trimming | HalT protease, extracellular proteases, Factor Xa (in vitro) | Mature bioactive peptides Halα and Halβ |
| 4. Purification | Separation of Halα and Halβ peptides by RP-HPLC | RP-HPLC | Pure peptides for activity assays |
| 5. Activity testing | Antibacterial assays against sensitive strains | Agar diffusion assay | Confirmation of synergistic bactericidal activity |
Q & A
Q. What experimental methodologies are used to elucidate the structural features of haloduracin peptides Halα and Halβ?
this compound's structural characterization employs LC-MS/MS fragmentation and nuclear magnetic resonance (NMR) to identify post-translational modifications (e.g., lanthionine bridges). For example, LC-MS/MS confirmed thioether linkages in Halα and Halβ after TEV protease cleavage of engineered precursor peptides . NMR further resolves stereochemical details critical for antimicrobial activity. Table 1: Key Techniques for this compound Structural Analysis
Q. How is the synergistic antimicrobial activity of this compound's two-component system validated experimentally?
Synergy is tested using halo-assay models with Bacillus subtilis as the reporter strain. Both modified peptides (Halα and Halβ) must be present to observe inhibition zones, as shown in co-culture assays where individual peptides lack bactericidal activity . Dose-response curves quantify the minimum inhibitory concentration (MIC) for combinatorial efficacy.
Q. What genomic tools identify this compound biosynthesis gene clusters in alkaliphilic Bacillus species?
Bioinformatics pipelines analyze ~15 kbp regions of Bacillus halodurans C-125 for genes encoding precursor peptides (halA1/A2), modification enzymes (halM1/M2), transporters (halt), and immunity factors (halEFG). Comparative genomics reveals conserved operon structures across lantibiotic-producing strains .
Advanced Research Questions
Q. What challenges arise in the in vitro reconstitution of this compound biosynthesis, and how are they addressed?
Key challenges include:
- Substrate specificity : HalM1 and HalM2 enzymes selectively modify HalA1 and HalA2, requiring co-expression in heterologous systems (e.g., E. coli) with optimized redox conditions .
- Leader peptide removal : Engineered TEV cleavage sites enable precise excision of leader sequences, but residual glycine residues may affect activity, necessitating functional assays for validation . Table 2: Optimization Parameters for In Vitro Biosynthesis
Q. How do contradictory data on lanthionine bridge formation in this compound inform mechanistic hypotheses?
Discrepancies between predicted and observed bridge patterns (e.g., in Halβ) suggest alternative cyclization pathways . For example, MS/MS data may reveal unanticipated crosslinks, prompting re-evaluation of enzyme kinetics or substrate flexibility using site-directed mutagenesis of Ser/Thr residues in precursor peptides .
Q. What comparative genomic approaches distinguish this compound from other two-component lantibiotics?
Phylogenetic analysis of LanM enzymes highlights sequence divergence between HalM1/M2 and homologs (e.g., in lichenicidin). Additionally, gene cluster synteny analysis identifies unique immunity gene arrangements (halF1-E2) that may explain host resistance mechanisms .
Q. How can heterologous expression systems be optimized to improve this compound yield for structural studies?
Strategies include:
- Fusion tags (e.g., SUMO) to enhance solubility during purification .
- Codon optimization for halA1/A2 in E. coli to address expression biases.
- Co-expression with chaperones to stabilize HalM1/M2 .
Methodological Guidelines
- For structural studies : Combine LC-MS/MS with Edman degradation to resolve N-terminal modifications .
- For activity assays : Use agar diffusion assays with Gram-positive pathogens (e.g., Staphylococcus aureus) to test spectrum breadth .
- For genomic analysis : Utilize antiSMASH or BAGEL4 for automated identification of lantibiotic gene clusters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
